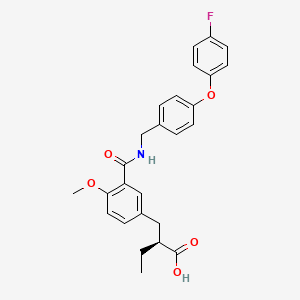

(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid

Übersicht

Beschreibung

KRP-101 ist ein niedermolekulares Medikament, das von KYORIN Pharmaceutical Co., Ltd. entwickelt wurde. Es ist bekannt für seine Rolle als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors alpha. Diese Verbindung wurde hinsichtlich ihres potenziellen therapeutischen Einsatzes bei der Behandlung von Stoffwechselerkrankungen wie Diabetes mellitus und Dyslipidämien untersucht .

Vorbereitungsmethoden

Die Synthese von KRP-101 beinhaltet die chemische Modifikation von Butansäure. Der Syntheseweg umfasst die Reaktion von 4-Fluorphenoxybenzylamin mit 4-Methoxybenzoylchlorid zur Bildung eines Zwischenprodukts, das dann mit Butansäure umgesetzt wird, um KRP-101 zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern. Industrielle Produktionsverfahren für KRP-101 würden wahrscheinlich eine großtechnische Synthese unter Verwendung ähnlicher chemischer Prozesse beinhalten, die auf Ausbeute und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

KRP-101 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von KRP-101 zur Bildung von Carbonsäurederivaten führen, während die Reduktion Alkoholderivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives of butanoic acid have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific application of (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid in this context is under investigation, with preliminary studies suggesting potential efficacy against certain types of tumors.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds suggest that this compound may also play a role in treating inflammatory diseases. Studies have demonstrated that modifications in the aromatic rings can enhance the anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways.

Neuroprotective Properties

Emerging data suggest that compounds with structural similarities may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on butanoic acid frameworks and evaluated their cytotoxicity against human cancer cell lines. One derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of similar compounds revealed that they could inhibit the NF-kB signaling pathway. This pathway is crucial for inflammatory responses, suggesting that this compound might be developed into a therapeutic agent for chronic inflammatory conditions .

Wirkmechanismus

KRP-101 exerts its effects by activating peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolismThis binding leads to the transcriptional activation of target genes, resulting in increased fatty acid oxidation, decreased triglyceride levels, and improved insulin sensitivity .

Vergleich Mit ähnlichen Verbindungen

KRP-101 ähnelt anderen Agonisten des Peroxisomen-Proliferator-aktivierten Rezeptors alpha, wie Fenofibrat und Gemfibrozil. KRP-101 ist einzigartig in seiner hohen Potenz und Selektivität für den Peroxisomen-Proliferator-aktivierten Rezeptor alpha. Im Gegensatz zu Fenofibrat und Gemfibrozil wurde gezeigt, dass KRP-101 den Peroxisomen-Proliferator-aktivierten Rezeptor alpha unabhängig vom Peroxisomen-Proliferator-aktivierten Rezeptor gamma aktiviert, was es zu einem gezielteren Therapeutikum macht . Weitere ähnliche Verbindungen sind RX-375, eine chemisch modifizierte Version von KRP-101 mit erhöhter Potenz .

Biologische Aktivität

The compound (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula: C23H23FN4O5

- Molecular Weight: 444.45 g/mol

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including but not limited to:

- Inhibition of RORγ Activity: The compound has been identified as a modulator of the RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma), which plays a crucial role in immune response and inflammation .

- Anticancer Properties: Preliminary studies suggest that it may possess anticancer effects by interfering with specific signaling pathways involved in tumor growth and metastasis .

- Enzyme Modulation: The compound is also noted for its ability to modulate methyl modifying enzymes, which are implicated in various diseases, including cancer and metabolic disorders .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- RORγ Inhibition:

- Impact on Methyl Modifying Enzymes:

- Cell Cycle Regulation:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Notable Research Outcomes:

- RORγ Modulation: In a study focusing on immune responses, the compound demonstrated a dose-dependent inhibition of RORγ activity, leading to decreased inflammation markers in vitro.

- Cancer Cell Studies: In various cancer cell lines, including breast and prostate cancer, the compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent.

- Metabolic Pathway Interference: Research has shown that this compound can alter metabolic pathways by affecting methylation patterns, which are critical in cancer progression and metabolic diseases.

Eigenschaften

CAS-Nummer |

311770-26-0 |

|---|---|

Molekularformel |

C26H26FNO5 |

Molekulargewicht |

451.5 g/mol |

IUPAC-Name |

(2S)-2-[[3-[[4-(4-fluorophenoxy)phenyl]methylcarbamoyl]-4-methoxyphenyl]methyl]butanoic acid |

InChI |

InChI=1S/C26H26FNO5/c1-3-19(26(30)31)14-18-6-13-24(32-2)23(15-18)25(29)28-16-17-4-9-21(10-5-17)33-22-11-7-20(27)8-12-22/h4-13,15,19H,3,14,16H2,1-2H3,(H,28,29)(H,30,31)/t19-/m0/s1 |

InChI-Schlüssel |

VRHOBXXCNBZJRX-IBGZPJMESA-N |

SMILES |

CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |

Isomerische SMILES |

CC[C@@H](CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |

Kanonische SMILES |

CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(2S)-2-((3-(N-((4-(4-fluorophenoxy)phenyl)methyl)carbamoyl)-4-methoxyphenyl)methyl)butanoic acid KRP-101 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.